6-methyl-5-nitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-5-nitro-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-7(2-3-10-8)5-9(6)11(12)13/h2-5,10H,1H3 |
InChI Key |
QFYZRVODMHFKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Transformations and Reactivity of 6 Methyl 5 Nitro 1h Indole
Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Core
The indole nucleus possesses a high electron density, making it inherently nucleophilic. However, the substituents on the benzene (B151609) ring modulate this reactivity, influencing the regioselectivity of substitution reactions.
Regioselectivity in Electrophilic Substitution (C2, C3, and Nitrogen Positions)
The indole core is generally most reactive towards electrophiles at the C3 position of the pyrrole (B145914) ring. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation formed upon electrophilic attack. quora.com While the C2 position is also reactive, substitution at C3 is typically favored. The nitrogen atom itself can also undergo electrophilic substitution.
Site-Selective C–H Functionalization at the Benzene Moiety (C4–C7 Positions)
Direct functionalization of the C–H bonds on the benzene portion (C4–C7) of the indole ring is a significant challenge due to the higher reactivity of the pyrrole ring. acs.orgacs.org Achieving site-selectivity at these positions often requires the use of directing groups, which can steer a catalyst to a specific C–H bond. researchgate.net
For 6-methyl-5-nitro-1H-indole, the electronic properties of the substituents play a crucial role. The C4 and C7 positions are of particular interest for functionalization. The development of transition-metal-catalyzed methods has enabled various transformations at these less reactive sites, including arylation, alkenylation, and acylation. rsc.org The regioselectivity is often controlled by the choice of directing group installed on the indole nitrogen. For instance, a bulky directing group can favor functionalization at the less sterically hindered C7 position. chim.it The presence of the nitro group at C5 and the methyl group at C6 would electronically influence the reactivity of the adjacent C4 and C7 positions, a factor that must be considered in designing selective C-H functionalization strategies. nih.govresearchgate.net
Influence of the Nitro Group on Indole Reactivity and Electrophilicity
The nitro group is one of the strongest electron-withdrawing groups and its presence on the indole ring at the C5 position profoundly alters the molecule's electronic properties and reactivity. nih.govyoutube.com It significantly reduces the electron density of the aromatic system, thereby deactivating the indole towards electrophilic substitution reactions. acs.org
Conversely, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the indole core. researchgate.netrsc.org This means that the this compound molecule is more susceptible to nucleophilic attack than unsubstituted indole. mdpi.com The C=C bond of the pyrrole ring in nitroindoles can act as a Michael acceptor, participating in reactions with various nucleophiles. researchgate.net This altered reactivity opens up synthetic pathways that are not accessible with electron-rich indoles. nih.gov
Transformations Involving the Nitro Group
The nitro group itself is a versatile functional handle that can be transformed into other functionalities, providing a gateway to a variety of substituted indole derivatives.
Chemoselective Reduction to Amino Analogs
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org Achieving chemoselectivity is crucial, especially when other reducible functional groups are present in the molecule. For this compound, the goal is to reduce the nitro group to an amine without affecting the indole's pyrrole ring or other sensitive functionalities.
A variety of reagents and methods can be employed for the selective reduction of aromatic nitro compounds. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. researchgate.net Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium are also widely used. wikipedia.orgnih.gov The choice of reagent and reaction conditions can be optimized to ensure high yield and selectivity for the desired 6-methyl-5-amino-1H-indole.
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | Methanol or Ethanol, room temperature | Generally good for nitro groups, can sometimes affect other reducible groups. researchgate.net |
| Fe/HCl or Fe/NH₄Cl | Ethanol/water, reflux | Classic and cost-effective method with good selectivity for nitro groups. researchgate.net |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | Effective for nitro group reduction in the presence of other functional groups. wikipedia.org |
| NaBH₄/NiCl₂ | Methanol, 0 °C to room temperature | A milder alternative that can offer good chemoselectivity. jsynthchem.com |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic systems | Often used for selective reductions, particularly in aqueous media. wikipedia.org |
Nitro-Group Migration Reactions (e.g., Rh₂(II)-Catalyzed)
In addition to reduction, the nitro group can participate in more complex transformations, such as migration reactions. Rhodium(II)-catalyzed reactions of precursors like β-nitro styryl azides can lead to the formation of nitroindoles through a process that involves the migration of the nitro group. nih.govnih.govacs.org These reactions provide a regioselective route to 3-nitroindoles. nih.govresearchgate.net
The mechanism is thought to involve the formation of a rhodium nitrene intermediate, followed by cyclization and a 1,2-migration of the electron-withdrawing group. nih.gov The migratory aptitude of various groups has been studied, with the nitro group showing a high propensity to migrate. nih.gov This type of transformation highlights the advanced synthetic utility of the nitro group beyond simple reduction. While this specific reaction starts from a precursor to form a nitroindole, the principles of transition-metal-catalyzed rearrangements can be relevant to the broader chemistry of nitro-substituted heterocycles.
Functionalization of the Methyl Group and Other Substituents
The presence of a methyl group and a nitro substituent on the benzene portion of the indole offers distinct opportunities for chemical modification, separate from the reactions on the heterocyclic pyrrole ring.
Condensation Reactions with Carbonyl Compounds
Condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensation, typically require an acidic α-proton adjacent to an activating group. For methyl groups attached to aromatic systems, such reactions are generally challenging due to the high pKa of the methyl protons. In the case of this compound, the C6-methyl group is not directly activated by the heterocyclic ring in the same manner as a C2 or C3-methyl group would be. The adjacent C5-nitro group exerts an electron-withdrawing effect, which could slightly increase the acidity of the C6-methyl protons, but this is generally insufficient to facilitate condensation with carbonyl compounds under standard basic or acidic conditions.
Research on related compounds, such as the nitration of methyl-substituted triazines, shows that methyl groups on heteroaromatic systems can be functionalized under forceful conditions, but this typically involves oxidation or substitution rather than condensation. researchgate.net For this compound, no standard protocols for condensation reactions involving the C6-methyl group with carbonyl compounds have been widely reported, suggesting this transformation is synthetically difficult.
| Reaction Type | Reagent | Expected Reactivity for this compound | Rationale |
|---|---|---|---|
| Aldol/Claisen-Schmidt Condensation | Aldehydes/Ketones | Very Low / Unreported | The C6-methyl protons lack sufficient acidity for deprotonation under typical condensation conditions. |
Alkylation Strategies on the Indole Ring
Alkylation of the this compound ring can occur at several positions, with the outcome heavily influenced by the reaction conditions and the electronic nature of the substrate.
N-Alkylation: The nitrogen atom (N1) of the indole ring can be readily alkylated. The presence of the electron-withdrawing nitro group at the C5 position increases the acidity of the N-H proton compared to unsubstituted indole. thieme-connect.com This facilitates deprotonation with a suitable base (e.g., NaH, K2CO3), forming an indolide anion that acts as a potent nucleophile for reaction with alkyl halides or other electrophilic alkylating agents. This N-alkylation is often highly efficient for nitroindoles. researchgate.net
C-Alkylation: Electrophilic alkylation of indoles, such as the Friedel-Crafts reaction, preferentially occurs at the C3 position due to its high electron density. However, the C5-nitro group strongly deactivates the entire indole ring towards electrophilic attack, making C3-alkylation more challenging than in electron-rich indoles. If the C3 position is blocked, or under specific catalytic conditions, alkylation at the C2 position can be achieved. Direct alkylation on the deactivated benzene ring (C4 or C7) is generally not feasible under Friedel-Crafts conditions.
Recent advances in organocatalysis have enabled the asymmetric allylic alkylation of related systems like 2-methyl-3-nitroindoles, demonstrating that C-H bonds can be functionalized under specific catalytic conditions. rsc.org
| Position | Reaction Type | Typical Reagents | Reactivity Influence |
|---|---|---|---|
| N1 | Nucleophilic Substitution (N-Alkylation) | Alkyl Halide + Base (e.g., NaH) | Favored due to increased N-H acidity from the C5-nitro group. thieme-connect.com |
| C3 | Electrophilic Substitution (Friedel-Crafts) | Alkyl Halide + Lewis Acid | Disfavored due to strong deactivation by the C5-nitro group. |
| C2 | Directed or Catalytic Alkylation | Varies (e.g., Alkenes, Alkyl Halides) | Possible with specific catalysts if C3 is blocked or deactivated. |
Reactivity with Michael Acceptors
The reaction of indoles with Michael acceptors, which are typically α,β-unsaturated carbonyl or nitro compounds, can proceed via different pathways. wikipedia.org
For this compound, the most probable pathway is the aza-Michael addition. mdpi.com As previously discussed, the C5-nitro group enhances the acidity of the N-H proton, making the indole nitrogen a competent nucleophile after deprotonation. This indolide anion can attack the β-position of a Michael acceptor in a conjugate addition fashion. Studies on various nitroindoles have shown that this N-alkylation via aza-Michael addition is a viable and efficient process. thieme-connect.comresearchgate.net
While C3-Michael additions are common for electron-rich indoles, this pathway is significantly suppressed for this compound due to the deactivating effect of the nitro group, which reduces the nucleophilicity of the C3 position.
| Reaction Type | Nucleophilic Center | Michael Acceptor Example | Expected Outcome |
|---|---|---|---|
| Aza-Michael Addition | N1 | Methyl Acrylate, Nitroolefins rsc.org | Favored; leads to N1-functionalized product. mdpi.com |
| C3-Michael Addition | C3 | Methyl Acrylate, Nitroolefins | Disfavored due to reduced nucleophilicity of the pyrrole ring. |
Transition-Metal-Catalyzed Cross-Coupling and Functionalization
Transition-metal catalysis has revolutionized indole chemistry by enabling the direct functionalization of C–H bonds, providing access to derivatives that are difficult to synthesize via traditional methods. rsc.orgdntb.gov.uabohrium.com
C–H Arylation, Alkenylation, and Alkynylation
The direct C–H functionalization of the indole core at various positions (C2, C3, C4, C7) is achievable using catalysts based on palladium, rhodium, ruthenium, or cobalt. nih.govresearchgate.netias.ac.inresearchgate.net The regioselectivity of these reactions on the this compound substrate is dictated by a combination of inherent electronic biases and the use of directing groups.
C2 and C3 Positions: The C2 and C3 positions of the pyrrole ring are the most common sites for C-H functionalization. C3-alkenylation can be achieved with ruthenium(II) catalysts using a directing group strategy. nih.gov However, the strong deactivating nature of the C5-nitro group would likely decrease the reactivity of these positions compared to simple indoles.
C4 and C7 Positions: Functionalization of the benzene ring at positions ortho to the indole nitrogen (C7) or adjacent to the fused bond (C4) is more challenging. These transformations almost always require a directing group attached to the indole nitrogen (e.g., pivaloyl, sulfonyl, or phosphinoyl groups) to bring the metal catalyst into proximity with the target C-H bond. nih.govnih.gov For this compound, C7-functionalization would compete with potential C5-nitro group-directed ortho-metalation at C4. The C5-nitro group itself can act as a directing group in some C-H activation reactions, typically favoring functionalization at the ortho C4 position. rsc.org
| Reaction | Catalyst System (Example) | Potential Site of Functionalization | Controlling Factor |
|---|---|---|---|
| Arylation | Pd(OAc)2, Rh(III) | C2, C4, C7 | Directing group on N1; inherent reactivity. nih.gov |
| Alkenylation | Ru(II), Co(III) researchgate.net | C2, C3, C7 | Directing group on N1. nih.gov |
| Alkynylation | Rh(III), Co(III) rsc.org | C2, C7 | Directing group on N1. researchgate.net |
Acylation, Nitration, Borylation, and Amidation
Acylation: Friedel-Crafts acylation of indoles typically yields 3-acylindoles. nih.gov For substrates with strongly deactivating groups, such as 7-nitroindole, the reaction can be low-yielding or result in complex mixtures. organic-chemistry.org A similar outcome would be expected for this compound at the C3 position. Alternatively, N-acylation can be achieved, often under basic conditions or with specific catalysts that favor reaction at the nitrogen atom. nih.gov
Nitration: The introduction of a second nitro group onto the this compound ring is a plausible transformation. The existing substituents will direct the position of the incoming electrophile. The C6-methyl group is an ortho-, para-director, while the C5-nitro group is a meta-director. The indole nucleus itself strongly directs electrophiles to the C3 position. nih.gov Nitration of 5-nitroindole (B16589) is known to produce 3,5-dinitroindole. umn.edu Therefore, the most likely position for a second nitration would be the highly activated C3 position. If C3 is blocked, nitration could potentially occur at C7, directed by the C6-methyl group. Modern nitrating agents offer milder conditions for such transformations. nih.govresearchgate.net
Borylation: Transition-metal-catalyzed C-H borylation is a powerful tool for introducing a versatile boronic ester group onto the indole scaffold. nih.govnih.gov Iridium-catalyzed reactions typically functionalize the most sterically accessible C-H bond, which would likely be the C7 or C2 position of this compound. wikipedia.org Alternatively, directing group strategies can be employed to achieve high regioselectivity at other positions, such as C4 or C7. nih.govresearchgate.neted.ac.uk
Amidation: Direct C-H amidation of indoles can be achieved at the C3 position using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl2. nih.gov Research has shown that indoles bearing an electron-withdrawing nitro group at the C5 position are suitable substrates, although the reaction efficiency may be reduced compared to electron-rich indoles. nih.gov This indicates that C3-amidation of this compound is a feasible transformation. N-amidation is also possible and can be achieved through various methods, including using nitroarenes as the nitrogen source under catalytic conditions. nih.govresearchgate.netresearchgate.net
| Reaction | Typical Reagents | Most Probable Site(s) | Key Considerations |
|---|---|---|---|
| Acylation | Acyl Chloride + Lewis Acid / Base | N1, C3 | C3 acylation is hindered by the C5-nitro group. organic-chemistry.org N-acylation is a likely alternative. nih.gov |
| Nitration | HNO3/H2SO4, CF3COONO2 nih.gov | C3, C7 | C3 is the most electronically activated position for electrophilic attack. umn.edu |
| Borylation | B2Pin2 + Ir or Rh catalyst | C2, C7 | Regioselectivity is often controlled by sterics or directing groups. wikipedia.orgresearchgate.net |
| Amidation | Electrophilic N-source + ZnCl2 | C3, N1 | C3-amidation is viable but may have reduced yield due to the C5-nitro group. nih.gov |
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org While the direct C-H functionalization of indoles is possible, a more common strategy for Suzuki-Miyaura coupling involves the use of a halo-substituted indole as the electrophilic partner. For a molecule like this compound, this would typically involve a precursor such as a bromo- or iodo-substituted variant (e.g., 3-bromo-6-methyl-5-nitro-1H-indole).
The reaction couples the halo-nitroindole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
A significant challenge in the coupling of N-H containing heterocycles like indoles is the potential for the acidic N-H proton to interfere with the catalytic cycle. nih.gov However, the use of appropriate bases, such as K3PO4, and specialized palladium precatalysts can effectively facilitate the coupling of unprotected indoles, including chloroindoles, under relatively mild conditions. nih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly diversifying the core structure.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indoles
| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Chloroindole | Phenylboronic acid | P1 (1.5) | K3PO4 | Dioxane/H2O | 60 | 91-99 |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K2CO3 | DMF | Microwave | 92 |
Data compiled from studies on analogous systems. nih.govnih.govscielo.org.mx P1 is a specific XPhos-based palladium precatalyst.
Dearomatization and Annulation Reactions of Nitroindoles
The presence of a strong electron-withdrawing nitro group renders the indole ring susceptible to nucleophilic attack, enabling dearomatization reactions that convert the planar aromatic system into a three-dimensional, sp³-rich indoline (B122111) structure. This transformation is a powerful strategy for generating molecular complexity. Nitroindoles serve as model substrates for electron-poor aromatic compounds in these dearomatization strategies. rsc.orgrsc.org
Reactivity of 3-Nitroindoles with Electron-Rich Species
While this compound is substituted at the 5-position, the reactivity principles established for 3-nitroindoles provide a foundational understanding of the electrophilic nature of the nitro-activated indole core. The C2-C3 double bond of 3-nitroindoles is highly electrophilic, readily reacting with a variety of electron-rich species. rsc.orgresearchgate.net For these reactions to proceed effectively, the indole nitrogen typically requires protection with an electron-withdrawing group (e.g., tosyl, carbamate), which further enhances the electrophilicity of the ring system. rsc.orgresearchgate.net This enhanced electrophilicity allows 3-nitroindoles to act as potent Michael acceptors or dipolarophiles, facilitating a range of C-C and C-heteroatom bond-forming reactions that lead to diversely substituted indolines. researchgate.netresearchgate.net
Cycloaddition and Annulation Reactions (e.g., Lu Annulation)
The electrophilic character of nitroindoles makes them excellent partners in cycloaddition and annulation reactions for the construction of fused ring systems. A prominent example is the phosphine-catalyzed [3+2] annulation. In a reaction analogous to the Lu annulation, a phosphine (B1218219) catalyst can add to an allenoate to form a zwitterionic intermediate. researchgate.net This intermediate then acts as a nucleophile, attacking the C2 position of an N-protected 3-nitroindole. Subsequent intramolecular cyclization and elimination steps lead to the formation of fused cyclopenta[b]indoles. This dearomative formal [3+2] cycloaddition strategy has been effectively demonstrated with related systems like 3-nitrobenzofuran. researchgate.net Similarly, palladium-catalyzed [3+2] annulations between 3-nitroindoles and vinyl aziridines have been developed to produce complex polycyclic indolines. researchgate.netresearchgate.net
Palladium-Catalyzed Dearomatizative Arylation
Palladium catalysis offers a powerful tool for the dearomative functionalization of nitroindoles. An intermolecular dearomative methoxyallylation of 3-nitroindoles with allyl carbonates has been reported. dicp.ac.cnnih.gov In this process, both a nucleophilic methoxy (B1213986) anion and an electrophilic π-allyl-palladium species are generated from the allyl carbonate. These species then add across the C2 and C3 positions of the nitroindole, respectively, to afford multifunctionalized indoline products with high diastereoselectivity. dicp.ac.cn The reaction proceeds under mild conditions and is scalable, highlighting its synthetic utility. dicp.ac.cnnih.gov This nucleophile-addition-induced allylic alkylation strategy demonstrates the controlled, sequential formation of two distinct chemical bonds. dicp.ac.cn
Table 2: Palladium-Catalyzed Dearomative Methoxyallylation of 3-Nitroindoles
| 3-Nitroindole Substrate (N-protection) | Allyl Carbonate | Catalyst System | Product Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-Boc-3-nitroindole | Allyl methyl carbonate | [Pd(allyl)Cl]2, dppf | 86 | >20:1 |
| N-Ts-3-nitroindole | Allyl methyl carbonate | [Pd(allyl)Cl]2, dppf | 80 | >20:1 |
Data sourced from published research. dicp.ac.cnnih.gov
[4+2] Annulation for Carbazol-4-amine Derivatives
A highly efficient, transition-metal-free method has been developed for the synthesis of carbazol-4-amine derivatives through a [4+2] annulation of 3-nitroindoles. acs.orgacs.org This reaction proceeds via a domino sequence involving a vinylogous Michael addition of the indole to an alkylidene malononitrile, followed by cyclization, isomerization, and elimination of the nitro group. acs.orgnih.gov The reaction is typically promoted by an organic base like triethylamine (B128534) in a suitable solvent such as acetonitrile. acs.org This methodology provides facile access to a range of di- and trisubstituted carbazol-4-amines, which are important structural motifs in pharmaceutically active compounds and functional materials. acs.orgacs.org The practicability of this method has been demonstrated through successful gram-scale synthesis. acs.org
Table 3: Synthesis of Carbazol-4-amine Derivatives via [4+2] Annulation
| N-Ts-3-nitroindole | Alkylidene Malononitrile (Ar group) | Base | Conditions | Yield (%) |
|---|---|---|---|---|
| Unsubstituted | Phenyl | Et3N | CH3CN, 50 °C, 24 h | 83 |
| Unsubstituted | 4-Bromophenyl | Et3N | CH3CN, 50 °C, 24 h | 68 |
| Unsubstituted | 4-Methoxyphenyl | Et3N | CH3CN, 50 °C, 24 h | 75 |
Derivatization and Complex Heterocyclic Scaffold Construction
Synthesis of Analogues and Derivatives of 6-Methyl-5-nitro-1H-indole
The synthesis of analogues and derivatives from a parent nitroindole structure is a common strategy to develop libraries of compounds for various applications. While research often focuses on the broader class of nitroindoles, the synthetic routes are generally applicable to specific substituted variants like this compound. Key strategies involve modification of the nitro group, substitution at the indole (B1671886) nitrogen, and functionalization at the C3 position.
The presence of the nitro group and the reactive sites on the indole ring allows for extensive structural modification. Several synthetic strategies have been developed for 5-nitroindoles that can be adapted for the this compound core to introduce a variety of functional groups. nih.govd-nb.info
One of the most common transformations is the reduction of the nitro group. For instance, Pd/C-catalysed hydrogenation can convert the 5-nitro group into a 5-amino group, which serves as a versatile handle for further derivatization. nih.govd-nb.info
The C3 position of the indole is particularly susceptible to electrophilic substitution, most notably through the Vilsmeier-Haack reaction. This reaction, starting from 5-nitro-1H-indole, introduces a carbaldehyde group at the C3 position. d-nb.info This aldehyde is a key intermediate that can be converted into a wide range of derivatives through one-pot reductive amination with various substituted amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). d-nb.info
Furthermore, the indole nitrogen can be alkylated. For example, nucleophilic substitution reactions with reagents like 1,3-dibromopropane (B121459) can attach an alkyl chain to the N1 position. This chain can be further functionalized, for instance, by reaction with a cyclic amine like pyrrolidine. nih.govd-nb.info These multi-step synthetic routes enable the creation of a library of molecules with diverse side chains and functional groups attached to the core indole scaffold.
The following table summarizes key synthetic transformations used to introduce functional groups onto the nitroindole scaffold, based on established methodologies.
| Starting Material | Reagents and Conditions | Key Transformation | Resulting Functional Group |
| 5-Nitro-1H-indole | 1. Vilsmeier-Haack reagent (POCl₃, DMF) | Formylation at C3 | C3-Carbaldehyde |
| 3-Carbaldehyde-5-nitro-1H-indole | Substituted amine, NaBH₄, Methanol | Reductive Amination | C3-Substituted aminomethyl |
| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | Hydrogenation | 5-Amino |
| 5-Nitro-1H-indole | 1,3-dibromopropane | N-Alkylation | N1-(3-bromopropyl) |
| N1-(3-bromopropyl)-5-nitro-1H-indole | Pyrrolidine | Nucleophilic Substitution | N1-(3-pyrrolidin-1-ylpropyl) |
Data compiled from synthetic schemes reported in scientific literature. nih.govd-nb.info
Construction of Polycyclic and Fused Heterocyclic Frameworks
The indole ring is a privileged and versatile structural motif in organic chemistry, frequently employed as a building block for the synthesis of more complex, biologically relevant heterocyclic compounds. researchgate.netnih.gov Its inherent reactivity and structural features make it an ideal precursor for constructing polycyclic systems, including alkaloids and other pharmacologically active frameworks. nih.gov
Indoles are recognized as one of the most important structural classes in drug discovery due to their wide range of pharmacological activities. nih.gov In synthetic chemistry, the indole nucleus is a key player in cycloaddition reactions, which are atom-economical methods for creating diverse heterocyclic architectures. researchgate.netresearchgate.net Through these reactions, the indole scaffold can be elaborated into complex frameworks such as tetrahydrocarbazoles, indolines, and cyclohepta[b]indoles. researchgate.net The ability to pre-functionalize the indole, for example with a 6-methyl-5-nitro substitution pattern, allows for the synthesis of complex targets with specific electronic and steric properties.
The relationship between nitro-substituted indoles and the indolizine (B1195054) core is primarily documented in the context of synthesizing substituted indolizines. Indolizine and its 2-methyl derivative can be nitrated at the 3-position using nitric acid and acetic anhydride (B1165640). rsc.org These 3-nitroindolizines are valuable precursors for other functionalized indolizines. The most convenient method for preparing 3-aminoindolizines is the rapid reduction of 3-nitrosoindolizines, though 3-nitroindolizines can also be reduced to achieve the same transformation. rsc.org Modern synthetic strategies for the indolizine ring system often rely on transition metal-catalyzed reactions or oxidative couplings starting from pyridine (B92270) or pyrrole (B145914) scaffolds. rsc.org
Nitroindoles are effective precursors for constructing fused polycyclic systems like carbazoles and cyclohepta[b]indoles.
Carbazole (B46965) Derivatives: A facile and general method for synthesizing 4-hydroxycarbazole (B19958) derivatives involves the reaction of 3-nitroindoles with alkylidene azlactones under mild, transition-metal-free conditions. nih.govacs.org This process proceeds through a domino sequence of vinylogous conjugate addition, cyclization, elimination of the nitro group, and subsequent aromatization to form the carbazole core. nih.gov The use of substituted 3-nitroindoles allows for the creation of a variety of functionalized carbazoles. nih.govacs.org
The table below shows examples of 4-hydroxycarbazole derivatives synthesized from various 3-nitroindoles.
| 3-Nitroindole Reactant | Alkylidene Azlactone Reactant | Product | Yield |
| N-Tosyl-3-nitroindole | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 2-Benzamido-9-tosyl-9H-carbazol-4-ol | 95% |
| 5-Methyl-N-tosyl-3-nitroindole | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 2-Benzamido-6-methyl-9-tosyl-9H-carbazol-4-ol | 92% |
| 6-Chloro-N-tosyl-3-nitroindole | 4-Benzylidene-2-phenyloxazol-5(4H)-one | 2-Benzamido-7-chloro-9-tosyl-9H-carbazol-4-ol | 43% |
Data sourced from Wang et al. (2021). nih.govacs.org
Cyclohepta[b]indole Derivatives: The cyclohepta[b]indole structural motif is found in many natural products with diverse biological activities. wnmc.edu.cn Several modern synthetic methods have been developed to construct this framework from indoles. One robust, metal-free approach is a three-component reaction involving indoles, tertiary propargylic alcohols, and activated alkynes. wnmc.edu.cnnih.gov Notably, in this reaction, the use of 5-nitroindole (B16589) as the starting material was shown to effectively yield the desired cyclohepta[b]indole product. wnmc.edu.cn Other synthetic strategies include the (4+3) cycloaddition of 2-vinylindoles with oxyallyl cations and gold-mediated energy transfer photocatalysis. acs.orgrsc.org
Strategic Applications of Nitroindole Derivatives in Scaffold Synthesis
Nitroindole derivatives, including this compound, are strategically important intermediates in the synthesis of complex heterocyclic scaffolds for several reasons.
Activating and Directing Group: The electron-withdrawing nature of the nitro group modifies the electronic properties of the indole ring, influencing its reactivity in subsequent reactions. This was observed in the synthesis of cyclohepta[b]indoles, where 5-nitroindole proved to be a successful substrate. wnmc.edu.cn
Masked Functionality: The nitro group is a versatile precursor to the amino group upon reduction. nih.govd-nb.info The resulting amine can be used in a multitude of further reactions, such as amide bond formation or as a nucleophile, greatly expanding the synthetic possibilities.
Leaving Group: In certain cyclization and aromatization reactions, the nitro group functions as an excellent leaving group. This is a key feature in the synthesis of 4-hydroxycarbazoles from 3-nitroindoles, where the elimination of the nitro group is a critical step in the final aromatization of the newly formed ring. nih.govacs.org
Scaffold for Library Synthesis: The well-defined reactivity of nitroindoles at the N1, C3, and nitro group positions allows for the systematic synthesis of large libraries of related compounds. This approach is valuable in medicinal chemistry for exploring structure-activity relationships, for instance, in the development of c-Myc G-quadruplex binders. nih.govnih.gov
Through these strategic applications, the relatively simple this compound molecule becomes a powerful tool for the construction of novel and complex chemical architectures.
Mechanistic Investigations of Reactions Involving Substituted Nitroindoles
Elucidation of Nitration Reaction Pathways
The introduction of a nitro group onto an indole (B1671886) ring is a fundamental transformation. Mechanistic studies have explored various pathways, including those involving radical species, to explain the observed regioselectivity and reactivity.
Nitrate (B79036) Radical Abstraction and Recombination Mechanisms
The gas-phase reaction of indole with the nitrate radical (NO₃•) has been proposed as a significant pathway for the formation of nitroindoles. This mechanism is particularly relevant in atmospheric chemistry. The process is thought to occur in two main steps.
First, the nitrate radical abstracts a hydrogen atom from the indole molecule, typically from the N-H bond of the pyrrole (B145914) ring, to produce nitric acid (HNO₃) and an indole radical. Quantum chemical calculations suggest that abstraction from the N-H bond is the most energetically favorable pathway. The resulting nitrogen-centered radical can then isomerize via resonance, shifting the radical center to the C3 position of the indole ring.
In the second step, this carbon-centered indole radical undergoes a recombination reaction with a nitrogen dioxide (NO₂) molecule to form the final nitroindole product. This two-step mechanism—hydrogen abstraction followed by radical recombination—provides a plausible explanation for the predominant formation of 3-nitroindole in such reactions.
Mechanisms of Cyclization and Ring-Formation Reactions
The synthesis of the indole core from nitro-substituted precursors often involves complex cyclization and rearrangement reactions. Understanding these mechanisms is crucial for the strategic synthesis of functionalized indoles.
Bartoli Reaction Mechanism and Sigmatropic Rearrangements
The Bartoli indole synthesis is a notable reaction that converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents. masterorganicchemistry.comnih.gov The reaction requires three equivalents of the Grignard reagent and proceeds through a detailed mechanistic sequence. nih.govcore.ac.uk
The mechanism is initiated by the attack of the first equivalent of the vinyl Grignard reagent on the nitro group of the nitroarene. This is followed by a second attack from another equivalent of the Grignard reagent. A key step in the sequence is a researchgate.netresearchgate.net-sigmatropic rearrangement, which leads to the formation of an aldehyde intermediate. masterorganicchemistry.comrsc.org The nitrogen atom then performs an intramolecular attack on this aldehyde. Finally, the third equivalent of the Grignard reagent facilitates the restoration of aromaticity, and an acidic workup yields the substituted indole product. masterorganicchemistry.comnih.govrsc.org The yield of the Bartoli synthesis is significantly influenced by the steric bulk of the ortho-substituent on the nitroarene, with larger groups generally leading to higher yields. nih.govrsc.org
Sequential Paired Electrolysis in Electrochemical Cyclizations
Electrochemical methods offer a green and efficient alternative for organic synthesis. Paired electrolysis, in particular, maximizes energy and atom economy by utilizing the chemical transformations occurring at both the anode and the cathode simultaneously. wikipedia.orgcore.ac.uk
In the context of cyclizations, sequential paired electrolysis represents an advanced strategy. This process involves a scenario where the product generated at one electrode is transported to the other electrode to undergo a subsequent reaction. This approach allows for multi-step transformations to be carried out in a single electrochemical cell, offering unique opportunities for constructing complex molecules like functionalized indoles through redox-neutral pathways that can be challenging to achieve with conventional methods. core.ac.uk The spatial separation of the oxidative and reductive half-reactions is an essential feature of this technique. core.ac.uk
Intramolecular Arene–Alkene Coupling Mechanisms
Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems. One such method for synthesizing 3-nitroindoles involves the intramolecular arene-alkene coupling of N-aryl β-nitroenamines. rsc.orglibretexts.org This reaction provides a rapid and effective route to functionalized 3-nitroindoles with high regioselectivity. rsc.org
The mechanism relies on a palladium catalyst, such as Pd(PPh₃)₄, to facilitate the cyclization. libretexts.org The starting enamines are typically prepared from the condensation of ortho-haloanilines (e.g., o-bromoanilines) with α-nitroketones. The palladium catalyst mediates the coupling between the aryl halide portion and the enamine alkene, leading to the formation of the indole ring. Microwave-assisted conditions have been shown to significantly enhance the reaction rates and yields. rsc.org
Below is a table summarizing the optimization of reaction conditions for a model substrate in this type of cyclization.
| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | K₂CO₃ | DMF | 120 | 65 |
| 2 | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 120 | 45 |
| 3 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | 120 | 58 |
| 4 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | DMF | 120 | 72 |
| 5 | Pd(PPh₃)₄ (10) | K₂CO₃ | DMAc | 120 | 68 |
| 6 | Pd(PPh₃)₄ (10) | Cs₂CO₃ | DMF | 140 (μW) | 85 |
This table is a representative example based on typical optimization studies for palladium-catalyzed intramolecular arene-alkene coupling reactions.
Mechanistic Studies of Functionalization and Rearrangement
The reactivity of the nitroindole scaffold extends beyond its synthesis. The electron-withdrawing nature of the nitro group significantly influences the molecule's susceptibility to various functionalization and rearrangement reactions.
The presence of a nitro group, particularly at the C3 position, renders the indole ring electron-deficient. This property makes 3-nitroindoles effective electrophiles that can react with a variety of electron-rich species. researchgate.netlibretexts.org This reactivity has been exploited in dearomatization processes, where the indole core is functionalized at the C2 and C3 positions. researchgate.net Mechanistic pathways for these reactions often involve nucleophilic attack on the indole ring, leading to intermediates that can be further transformed. researchgate.net
Furthermore, the nitro group itself can be the site of transformation. Catalytic reduction of the nitro group to an amine is a common functionalization strategy. nih.govrsc.org Mechanistic studies of these reductions, for instance using iron(salen) complexes, indicate the involvement of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. nih.govrsc.org Such transformations are fundamental for converting nitroindoles into more versatile aminoindole derivatives, which are valuable precursors in medicinal chemistry.
Transition-Metal-Catalyzed C-H Functionalization Mechanisms
Transition-metal catalysis provides a powerful tool for the direct functionalization of C–H bonds in indoles, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orggoogle.com The presence of a nitro substituent can influence the regioselectivity of these reactions. Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and cobalt (Co) are commonly employed. nih.govncl.res.in
The general mechanism for these transformations often involves several key steps, which can vary depending on the specific metal catalyst and directing group utilized. A common catalytic cycle for a Pd(II)-catalyzed C-H arylation, for instance, typically proceeds as follows:
Oxidative Addition: The aryl halide coupling partner oxidatively adds to the metal center of the cyclometalated intermediate, increasing the oxidation state of the metal (e.g., from Pd(II) to Pd(IV)).
Reductive Elimination: The two organic fragments (the indole and the aryl group) couple, forming the new C-C bond. This step regenerates the active catalyst by reducing its oxidation state (e.g., from Pd(IV) back to Pd(II)), allowing it to re-enter the catalytic cycle.
Theoretical studies have shown that the regioselectivity of C-H functionalization on the indole ring system is closely linked to the rate-determining step. nih.gov When C-H bond activation is the slowest step, functionalization tends to occur on the benzene (B151609) ring (positions C4-C7). nih.govconsensus.app Conversely, if another step in the cycle is rate-limiting, functionalization often occurs at the C2 position on the pyrrole ring. nih.gov Rhodium(III)-catalyzed reactions, for example, have been shown to effectively functionalize the C2-position via carbenoid insertion or the C7-position through directed C-H activation. nih.govrsc.org
| Mechanistic Step | Description | Common Metals | Controlling Factors |
|---|---|---|---|
| C-H Activation | Cleavage of a C-H bond and formation of a metal-carbon bond, often facilitated by a directing group. | Pd, Rh, Ru | Directing group, base, reaction temperature. |
| Oxidative Addition | Addition of the coupling partner (e.g., aryl halide) to the metal center, increasing its oxidation state. | Pd, Ni, Rh | Nature of the halide, ligand on the metal. |
| Reductive Elimination | Formation of the new C-C or C-X bond and regeneration of the active catalyst. | Pd, Ni, Rh | Ligand environment, steric hindrance. |
Rhodium-Catalyzed Nitro-Group Migration Pathways
Rhodium(II) carboxylate complexes have been found to catalyze the selective synthesis of 3-nitroindoles from β-nitro styryl azides, a transformation that proceeds via a remarkable nitro-group migration. nih.govnih.gov This reaction provides a distinct outcome compared to the thermolysis of the same substrate, which typically yields 2-nitroindoles. nih.gov
The proposed mechanism for this transformation involves the following key steps nih.gov:
Nitrene Formation: The Rh(II) catalyst coordinates to the azide (B81097) functionality of the β-nitro styryl azide. Subsequent extrusion of molecular nitrogen (N₂) generates a highly reactive rhodium nitrene intermediate.
Electrocyclization: The rhodium nitrene intermediate undergoes a 4π-electron–5-atom electrocyclization. This step forms the crucial C-N bond of the indole ring, leading to a five-membered ring intermediate.
nih.govnih.gov-Migration: A selective nih.govnih.gov-migration of the nitro group occurs. This rearrangement is driven by the formation of a more stable cationic intermediate. The migratory aptitude of various electron-withdrawing groups has been studied, revealing a clear preference for the nitro group to migrate over other substituents. nih.govnih.gov
Tautomerization/Aromatization: The intermediate rearomatizes, often through tautomerization, to yield the final 3-nitroindole product.
This catalytic system effectively redirects the reactivity of the styryl azide, favoring the formation of the 3-nitro-substituted product exclusively, with no observable 2-nitroindole byproduct. nih.gov
| Group | Relative Migratory Aptitude |
|---|---|
| Ester | ≪ Amide |
| Amide | < H |
| Hydrogen | < Sulfonyl |
| Sulfonyl | < Benzoyl |
| Benzoyl | ≪ Nitro |
Annulation and Cycloaddition Reaction Mechanisms
The electrophilic character of nitroindoles, imparted by the electron-withdrawing nitro group, makes them excellent substrates for annulation and cycloaddition reactions with electron-rich species. These reactions are powerful methods for constructing complex, polycyclic indole-containing scaffolds.
[3+2] Cycloadditions: Nitroindoles can act as dipolarophiles or Michael acceptors in [3+2] cycloaddition reactions. chim.it For example, the reaction of 3-nitroindoles with 1,3-dipoles like azomethine ylides or nitrones leads to the formation of five-membered heterocyclic rings fused to the indole core. chesci.com The mechanism of these reactions is often concerted and pericyclic, following the principles of frontier molecular orbital (FMO) theory. libretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroindole dictates the regioselectivity and stereoselectivity of the product. The electron-deficient nature of the nitroindole lowers its LUMO energy, facilitating the reaction. chesci.com
Diels-Alder ([4+2]) Cycloadditions: In some cases, the nitro-substituted benzene ring of the indole can act as a diene in a Diels-Alder type reaction, particularly when activated by the nitro group. More commonly, the C2-C3 double bond of the indole can act as a dienophile, reacting with a 1,3-diene. The mechanism is a concerted, pericyclic process that proceeds through a cyclic transition state, leading to the formation of a six-membered ring. openstax.org
Annulation/Elimination Pathways: A common mechanistic pathway in reactions involving nitroalkenes, which are related to nitroindoles, is an initial annulation followed by the elimination of the nitro group (as nitrous acid, HNO₂). chim.it This "self-oxidative annulation" allows for the construction of aromatic heterocyclic rings from saturated intermediates without the need for an external oxidant. The nitro group serves first as an activating group for the initial bond formation and then as a leaving group to facilitate aromatization. chim.it
Computational and Experimental Approaches to Mechanistic Elucidation
A combination of computational and experimental techniques is indispensable for unraveling the complex mechanisms of reactions involving substituted nitroindoles.
Computational Approaches: Density Functional Theory (DFT) has become a cornerstone of modern mechanistic chemistry. nih.gov DFT calculations are widely used to:
Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out. nih.govrsc.org
Determine Activation Barriers: The calculated energy difference between the reactant and the transition state (the activation energy) helps to predict reaction rates and feasibility. nih.gov
Analyze Transition State Geometries: Examining the structure of transition states provides insight into how bonds are formed and broken during the crucial step of the reaction. acs.org
Predict Regio- and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, the observed product selectivity can be explained and predicted. nih.gov
Experimental Approaches: Experimental studies provide the physical evidence needed to validate or refute proposed mechanisms. Key techniques include:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) can help determine the rate law and identify the species involved in the rate-determining step. Reaction progress kinetic analysis is a powerful tool in this regard. mckgroup.org
Kinetic Isotope Effect (KIE): By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond breaking in the rate-determining step, a change in the reaction rate can be observed. A significant KIE (kH/kD > 1) provides strong evidence that the C-H bond is cleaved in the slowest step of the reaction. nih.govnih.gov
Deuterium Labeling Studies: These experiments help to trace the path of specific atoms throughout the reaction, providing insight into rearrangement and transfer processes. nih.gov
Intermediate Trapping and Characterization: Isolating or detecting proposed reaction intermediates through spectroscopic methods (NMR, MS, etc.) or by trapping them with a reagent provides direct evidence for their existence on the reaction pathway.
Control Experiments: Systematically removing components of the reaction (e.g., the catalyst, a base) or using substrate analogues can help to establish the necessity of each component and probe the substrate's reactivity. researchgate.net
Together, these complementary computational and experimental methods provide a detailed, molecular-level understanding of the reaction pathways of substituted nitroindoles. nih.gov
Computational and Theoretical Studies on Nitroindoles and Substituted Indoles
Quantum Chemical Characterization
Quantum chemical methods are pivotal in characterizing the fundamental properties of molecules at the electronic level. For nitroindoles, these studies elucidate the effects of the nitro and methyl groups on the indole (B1671886) ring, influencing its geometry, stability, and electronic properties.
Density Functional Theory (DFT) Calculations for Optimized Geometries
For instance, in a study of a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, DFT calculations at the B3LYP/TZVP level were used to determine its optimized geometry in the gas phase. nih.gov The results showed that the indazole moiety is nearly planar, with the nitro group slightly twisted out of this plane. nih.gov Similar calculations for 6-methyl-5-nitro-1H-indole would be expected to reveal the precise orientation of the nitro and methyl groups relative to the indole ring, providing foundational data for further computational analysis.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Substituted Nitro-Heterocycle.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Nitro) | 1.48 | O-N-O | 124.5 |
| N-O (Nitro) | 1.23 | C-C-N | 118.9 |
| C-C (Ring) | 1.39 - 1.42 | C-N-C (Ring) | 108.7 |
| C-H | 1.08 - 1.09 | H-C-C | 119.5 - 121.2 |
| C-CH3 | 1.51 | C-C-CH3 | 120.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The methyl group, being electron-donating, would raise the energy of the HOMO.
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 6-methyl-5-nitro Uracil | -7.12 | -3.34 | 3.78 |
| Substituted Indole Analog 1 | -6.54 | -1.89 | 4.65 |
| Substituted Indole Analog 2 | -6.88 | -2.11 | 4.77 |
Note: The data is based on computational studies of similar molecules and serves as an illustration of the typical values obtained through FMO analysis. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. It provides insights into intramolecular interactions, such as charge transfer between donor and acceptor groups. researchgate.net For this compound, NBO analysis can quantify the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Computational Mechanistic Insights and Reactivity Prediction
Computational methods are also powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of how chemical transformations occur.
Electronic Structure Calculations for Reaction Pathways and Regioselectivity
Electronic structure calculations can be used to map out the potential energy surface of a reaction, identifying the most likely pathways and the regioselectivity of the reaction. For substituted indoles, a common reaction is electrophilic substitution. The position of this substitution is highly dependent on the nature and position of the substituents on the indole ring.
In the case of nitration of N-Boc-indole, DFT calculations have been used to model the reaction transition states and explain the observed high regioselectivity for the 3-position. nih.gov For this compound, computational studies could predict the most favorable site for further electrophilic substitution or nucleophilic attack by calculating the activation energies for different reaction pathways. The presence of the nitro group at the 5-position and the methyl group at the 6-position would significantly influence the electron density distribution in the pyrrole (B145914) ring, thereby directing incoming reagents to specific positions. nih.gov
Prediction of Reactivity Patterns and Migratory Aptitudes
Computational chemistry can predict the general reactivity patterns of a molecule. For instance, the HOMO-LUMO gap can be used to gauge reactivity, with a smaller gap often indicating higher reactivity. wuxibiology.com By comparing the calculated HOMO-LUMO gaps of a series of related compounds, a qualitative prediction of their relative reactivities can be made.
Furthermore, computational methods can be employed to predict migratory aptitudes in rearrangement reactions. While not directly applicable to the stable structure of this compound itself, if this molecule were to undergo a reaction involving rearrangement, computational analysis of the transition states for different migrating groups would reveal their relative migratory aptitudes.
Advanced Theoretical Models for Understanding Electronic Properties and Interactions
The electronic architecture of substituted indoles, including this compound, is complex, arising from the fusion of a benzene (B151609) and a pyrrole ring and the influence of various substituents. nih.gov Advanced theoretical models are indispensable for dissecting the nuanced electronic properties and interaction capabilities of these molecules. Quantum chemical methods, particularly Density Functional Theory (DFT), have become standard tools for investigating the electronic structure of such heterocyclic systems. iipseries.orgjetir.org These computational approaches provide profound insights into molecular stability, reactivity, and spectroscopic characteristics by calculating fundamental electronic properties. iipseries.org
DFT is a robust method used to investigate the electronic structure (the ground state) of many-body systems by determining the electron density. jetir.org Functionals, such as the widely used B3LYP, combined with appropriate basis sets (e.g., 6-31G, aug-cc-pVDZ), allow for the accurate calculation of molecular geometries, thermodynamic properties, and electronic parameters. nih.gov For studying excited states and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is a frequently employed method. nih.gov These models are crucial for understanding how substituents alter the distribution of electron density within the indole ring system. researchgate.netchemrxiv.org
Key electronic properties elucidated by these theoretical models include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for understanding intermolecular interactions.
The application of these models allows for a predictive understanding of how structural modifications impact electronic behavior. For instance, the introduction of a nitro group to an aromatic system typically lowers the HOMO-LUMO energy gap, making the molecule more susceptible to electronic transitions and potentially more reactive. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Indole (Reference) | -5.65 | -0.51 | 5.14 | 1.95 |
| 5-Nitroindole (B16589) | -6.48 | -2.35 | 4.13 | 5.62 |
| This compound | -6.39 | -2.28 | 4.11 | 5.85 |
Table 1: Representative Theoretical Electronic Properties. The data presented for Indole and 5-Nitroindole are consistent with values reported in computational studies on substituted indoles. The values for this compound are illustrative, based on established theoretical trends of substituent effects, showing the expected decrease in the HOMO-LUMO gap due to the nitro group and a slight modulation by the methyl group.
Emerging Trends and Future Directions in 6 Methyl 5 Nitro 1h Indole Research
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of indole (B1671886) derivatives to minimize environmental impact and enhance safety. openmedicinalchemistryjournal.commdpi.comrasayanjournal.co.in The development of sustainable routes for 6-methyl-5-nitro-1H-indole is a key area of future research. This involves exploring alternative energy sources, greener solvents, and catalyst-free or recyclable catalyst systems. openmedicinalchemistryjournal.commdpi.com
One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times from hours or days to mere minutes and improve yields. mdpi.comrasayanjournal.co.in Another avenue is the exploration of solvent-free reaction conditions, which not only reduces waste but can also lead to cleaner reactions and simpler product purification. openmedicinalchemistryjournal.comrasayanjournal.co.in The use of water as a solvent, where feasible, presents a non-toxic and environmentally benign alternative to traditional organic solvents. openmedicinalchemistryjournal.com Furthermore, catalyst-free methods, such as those promoted by visible light irradiation or the use of recyclable catalysts like nanoparticles, are gaining traction for their economic and environmental benefits. openmedicinalchemistryjournal.comejcmpr.com
Recent studies on the synthesis of various nitroindoles have highlighted methods that could be adapted for this compound. acs.orgd-nb.info For instance, the Fischer indole synthesis performed in water offers a greener route to related indole structures. acs.org The development of one-pot multicomponent reactions (MCRs) is another strategy that aligns with green chemistry principles by reducing the number of synthetic steps and purification stages. rasayanjournal.co.in
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Synthesis
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions openmedicinalchemistryjournal.comrasayanjournal.co.in |
| Energy Source | Conventional heating | Microwave irradiation, visible light openmedicinalchemistryjournal.commdpi.com |
| Catalysts | Often stoichiometric and toxic | Recyclable catalysts (e.g., nanoparticles), or catalyst-free openmedicinalchemistryjournal.comejcmpr.com |
| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes to hours) mdpi.com |
| Waste Generation | Higher due to solvent use and multiple steps | Minimized through atom economy and fewer steps mdpi.com |
Exploration of Novel Reactivity Patterns and Unconventional Functionalizations
Expanding the synthetic utility of this compound hinges on the discovery of new reactivity patterns and methods for unconventional functionalization. While the core indole scaffold is well-studied, the specific substitution pattern of this compound may offer unique opportunities for chemical transformations.
Future research will likely focus on direct C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. unipv.it This approach allows for the direct introduction of new functional groups at various positions on the indole ring. unipv.it For instance, methods for the direct C3-alkylation of indoles using a hydrogen autotransfer strategy are being developed and could be applied to this compound. chemrxiv.org
The presence of the nitro group at the C5 position and the methyl group at the C6 position influences the electronic properties of the indole ring, which can be exploited for regioselective reactions. The electron-withdrawing nature of the nitro group deactivates certain positions towards electrophilic attack while activating others for nucleophilic substitution. rsc.org Conversely, the electron-donating methyl group can direct electrophilic substitution. Understanding and harnessing these electronic effects will be crucial for developing novel functionalization strategies. For example, the synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C3 position has been reported, showcasing the versatility of these scaffolds. nih.gov
Moreover, the exploration of dearomatization reactions of nitroindoles presents a promising avenue for creating complex, three-dimensional structures from a flat aromatic precursor. nih.gov This can lead to the synthesis of novel spiroindolenine derivatives and other intricate heterocyclic systems.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize synthetic planning and optimization. numberanalytics.compreprints.org For a target molecule like this compound and its derivatives, machine learning (ML) models can significantly accelerate the discovery of efficient synthetic routes. numberanalytics.compreprints.orgchemrxiv.org
Retrosynthetic Analysis: ML algorithms can predict viable retrosynthetic disconnections, suggesting potential starting materials and reaction pathways. chemrxiv.orgrsc.org This is particularly valuable for complex molecules where traditional retrosynthetic analysis can be challenging.
Reaction Outcome Prediction: By training on large datasets of chemical reactions, AI models can predict the likely outcome of a reaction, including product structure and yield, under specific conditions. arxiv.orgbeilstein-journals.org This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Optimization of Reaction Conditions: AI can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and selectivity. preprints.orgarxiv.org This is often achieved through active learning, where the model suggests new experiments to perform to gather the most informative data. arxiv.org
Recent advancements have seen the development of specialized chemistry-focused large language models (LLMs) like Chemma, which can assist in various chemistry tasks, including retrosynthesis and reaction optimization. arxiv.org The application of such models to the synthesis of this compound could uncover novel and more efficient synthetic strategies that a human chemist might not have considered.
Table 2: Applications of AI in the Synthesis of this compound
| AI Application | Description | Potential Impact |
| Retrosynthesis Prediction | Suggests synthetic routes from commercially available starting materials. chemrxiv.orgrsc.org | Faster identification of viable synthetic pathways. |
| Reaction Condition Optimization | Predicts optimal solvents, catalysts, and temperatures for a given reaction. preprints.orgarxiv.org | Increased reaction yields and reduced experimental effort. |
| Novel Reactivity Discovery | Identifies new and unconventional reaction pathways. rsc.org | Expansion of the chemical space accessible from this compound. |
| Property Prediction | Forecasts the physicochemical and biological properties of new derivatives. numberanalytics.com | Prioritization of synthetic targets with desired characteristics. |
High-Throughput Synthesis and Screening for New Derivative Libraries
To explore the chemical space around this compound and identify new derivatives with interesting properties, high-throughput synthesis and screening techniques are indispensable. These automated methods allow for the rapid generation and evaluation of large libraries of compounds. nih.govresearchgate.net
Automated synthesis platforms, often utilizing technologies like acoustic droplet ejection (ADE), enable the execution of thousands of reactions on a nanomole scale. nih.govresearchgate.net This miniaturization dramatically reduces the consumption of reagents and solvents, making the process more sustainable and cost-effective. nih.govresearchgate.net The ability to rapidly synthesize a diverse set of derivatives of this compound by varying substituents at different positions opens up new avenues for drug discovery and materials science. nih.gov
Recent developments in on-DNA synthesis of indole derivatives further expand the possibilities for creating vast and diverse libraries for screening. acs.org This technology allows for the encoding of the chemical structure of each library member in a DNA tag, facilitating the rapid identification of active compounds.
Q & A
Q. How can computational tools predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
